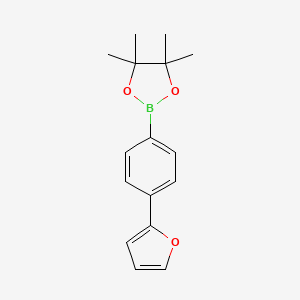

2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows the International Union of Pure and Applied Chemistry guidelines for organoboron compounds. The official IUPAC name, 2-[4-(furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, clearly delineates the structural components and their connectivity within the molecule. This nomenclature system identifies the central dioxaborolane ring as the primary structural framework, with the substituted phenyl group attached at the 2-position of the boron-containing heterocycle.

The compound is systematically catalogued under the Chemical Abstracts Service registry number 868755-79-7, which serves as its unique molecular identifier in chemical databases and literature. Alternative systematic names include 2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-[4-(furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting minor variations in nomenclature conventions. The compound is also recognized by several synonyms that emphasize different aspects of its structure, including 4-(Furan-2-yl)phenylboronic acid pinacol ester and 4-(Fur-2-yl)benzeneboronic acid pinacol ester.

The PubChem Compound Identifier for this molecule is 18525723, providing standardized access to its structural and property data across various chemical databases. Additional database identifiers include the ChEMBL identifier CHEMBL1952309 and the DSSTox Substance identifier DTXSID50594484, which facilitate cross-referencing in toxicological and biological activity databases. The InChI Key PUCSCLCOEROOCP-UHFFFAOYSA-N serves as a unique textual representation of the molecular structure, enabling precise identification and comparison with related compounds.

Molecular Formula and Stereochemical Considerations

The molecular formula of 2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C₁₆H₁₉BO₃, indicating the presence of sixteen carbon atoms, nineteen hydrogen atoms, one boron atom, and three oxygen atoms. The molecular weight is precisely calculated as 270.1 grams per mole, providing essential information for stoichiometric calculations and analytical characterization. The compound's empirical formula reveals a relatively high carbon-to-heteroatom ratio, which contributes to its stability and solubility characteristics in organic solvents.

The stereochemical analysis of this compound reveals several important considerations regarding its three-dimensional structure. The dioxaborolane ring adopts a planar configuration, as is typical for five-membered rings containing trigonal boron centers. The planarity of this ring system minimizes steric interactions and contributes to the overall stability of the molecule. The boron atom exhibits trigonal planar geometry, consistent with its sp² hybridization state, which allows for effective overlap with the adjacent oxygen atoms in the ring structure.

The conformational flexibility of the molecule is primarily determined by the rotation around the carbon-boron bond connecting the phenyl ring to the dioxaborolane moiety. Computational studies suggest that the preferred conformation positions the phenyl ring in a coplanar arrangement with the dioxaborolane ring, maximizing conjugative interactions. The furan ring attached to the phenyl group introduces additional conformational considerations, with the preferred orientation minimizing steric hindrance while maintaining optimal electronic interactions.

The SMILES notation for this compound, CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)C1=CC=CO1, provides a linear representation of its connectivity and can be used for computational modeling and database searches. This notation clearly illustrates the branched structure emanating from the central boron atom and the connectivity between the aromatic rings.

Crystallographic Data and Bonding Analysis

The crystallographic analysis of 2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related compounds provides detailed insights into the solid-state structure and bonding characteristics. While specific crystallographic data for this exact compound was not available in the search results, analysis of closely related boronic ester structures reveals important trends in bond lengths and molecular geometry.

Studies of similar pinacol boronic ester compounds demonstrate that the boron-carbon bond length typically ranges from 1.560 to 1.588 Å, while the boron-oxygen bond lengths in the dioxaborolane ring are generally between 1.314 and 1.474 Å. These bond lengths are consistent with the sp² hybridization of the boron center and the cyclic constraint imposed by the dioxaborolane ring structure. The carbon-carbon bond lengths within the pinacol framework are typical of sp³-hybridized carbons, measuring approximately 1.54 Å.

The crystal packing of related compounds often exhibits hydrogen bonding interactions and van der Waals forces that stabilize the solid-state structure. The presence of the furan ring introduces additional possibilities for intermolecular interactions through the oxygen heteroatom, which can participate in weak hydrogen bonding or dipole-dipole interactions. These interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility.

The bond angles within the dioxaborolane ring deviate slightly from the ideal 108° expected for a regular pentagon due to the different sizes of the constituent atoms. The oxygen-boron-oxygen bond angle is typically around 110-112°, while the boron-oxygen-carbon angles are approximately 107-109°. These geometric parameters reflect the optimal balance between ring strain and electronic considerations.

Table 1: Comparative Bond Length Data for Dioxaborolane Compounds

| Compound Type | B-C Bond Length (Å) | B-O Bond Length (Å) | Reference |

|---|---|---|---|

| Pinacol Boronic Ester | 1.560-1.588 | 1.314-1.474 | |

| Aryl Dioxaborolane | 1.573-1.613 | 1.316-1.438 | |

| General Dioxaborolane | 1.494-1.613 | 1.372-1.474 |

Comparative Structural Analysis with Related Boronic Esters

The structural characteristics of 2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be better understood through comparison with related boronic ester compounds. The phenylboronic acid pinacol ester serves as a fundamental reference compound, sharing the core dioxaborolane structure but lacking the furan substituent. This comparison highlights the electronic and steric effects introduced by the furan heterocycle.

The presence of the furan ring in the para position of the phenyl group significantly alters the electronic properties of the aromatic system compared to unsubstituted phenylboronic acid pinacol ester. The furan ring acts as an electron-donating group through resonance, increasing the electron density on the phenyl ring and potentially affecting the reactivity of the boronic ester moiety. This electronic modification can influence the compound's behavior in cross-coupling reactions and other synthetic transformations.

Structural analysis of related compounds, such as 4,4,5,5-Tetramethyl-2-(4-phenyl-2-furanyl)-1,3,2-dioxaborolane, reveals the impact of different substitution patterns on the furan ring. When the phenyl group is attached directly to the furan ring rather than through a phenyl linker, the molecular geometry and electronic distribution change significantly. These structural variations demonstrate the versatility of the dioxaborolane framework for accommodating diverse substitution patterns.

The steric properties of pinacol boronic esters have been extensively studied, revealing that these compounds possess remarkably small steric footprints despite the presence of quaternary carbon centers. The A-value for the pinacol boronic ester group is approximately 0.42 kilocalories per mole, which is significantly smaller than that of a methyl group. This small steric demand is attributed to the planar geometry of the oxygen-boron-oxygen unit, which minimizes 1,3-diaxial interactions in cyclohexane ring systems.

The comparative analysis extends to other substituted dioxaborolane compounds, such as those containing trifluoromethyl groups or other heteroaryl substituents. These comparisons reveal systematic trends in molecular properties based on the nature and position of substituents. The electron-withdrawing or electron-donating character of substituents affects both the stability of the boronic ester and its reactivity in various chemical transformations.

Table 2: Molecular Properties of Related Boronic Ester Compounds

The structural robustness of the dioxaborolane framework across these various substitution patterns demonstrates its utility as a versatile protecting group for boronic acids and as a reactive intermediate in organic synthesis. The consistent geometric parameters observed across different substituted compounds indicate that the fundamental bonding characteristics of the boron center remain largely unchanged, while the peripheral substituents primarily influence electronic properties and intermolecular interactions.

Properties

IUPAC Name |

2-[4-(furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-9-7-12(8-10-13)14-6-5-11-18-14/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCSCLCOEROOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594484 | |

| Record name | 2-[4-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-79-7 | |

| Record name | 2-[4-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a furan-2-yl boronic acid and a halogenated phenyl compound under the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 100°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification of the product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The boronic ester moiety can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Substitution: Bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are used.

Major Products

The major products formed from these reactions include various substituted furan derivatives, tetrahydrofuran compounds, and boronic acid derivatives.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

This compound is particularly valuable in cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions. It acts as a boron reagent that can form carbon-carbon bonds with various electrophiles. The presence of the furan moiety enhances its reactivity and selectivity in these reactions, making it suitable for synthesizing complex organic molecules .

Functional Group Transformations

The furan ring and boron atom in this compound can serve as functional groups for further synthetic manipulations. These include oxidation, reduction, and substitution reactions. The versatility of these functional groups allows for the generation of a wide array of derivatives that can be tailored for specific applications .

Materials Science

Photonic Applications

The compound's unique optical properties make it a candidate for use in photonic devices. Its ability to undergo various transformations while retaining its structural integrity allows for the development of materials with tunable optical characteristics. This is particularly important in the design of organic light-emitting diodes (OLEDs) and solar cells .

Polymer Chemistry

In polymer science, this compound can be used as a monomer or additive to create new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength while also imparting unique electronic properties due to its conjugated structure .

Medicinal Chemistry

Drug Development

The furan-containing structure of this compound is significant in medicinal chemistry due to its biological activity. Compounds with furan moieties are often explored for their potential as pharmaceutical agents. The boron atom may also contribute to biological interactions that are beneficial in drug design .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst. This complex facilitates the transfer of the furan-2-yl group to the electrophilic partner, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Performance

- Electronic Effects : The furan-substituted derivative exhibits enhanced electron density at the boron center compared to halogenated analogs (e.g., bromo or fluoro derivatives), accelerating oxidative addition in Pd-catalyzed reactions. Methoxy groups further increase electron donation, as seen in fluorescence probes where substituents like –OMe or –CN tune emission wavelengths .

- Steric Hindrance : Bulky substituents (e.g., tert-butyl carbamate in tert-butyl [4-(dioxaborolanyl)phenyl]carbamate) reduce reaction rates in cross-couplings due to steric shielding of the boron atom . In contrast, the furan-phenyl derivative balances moderate steric bulk with electronic activation.

- Catalytic Efficiency : Rh/C catalysts outperform Pd/C in hydrogenation reactions for furan-containing dioxaborolanes, achieving higher yields (89% vs. 18% HOBpin byproduct) . This highlights the role of transition metal selection in optimizing synthetic pathways.

Biological Activity

2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 868755-79-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

- Molecular Formula : C16H19BO3

- Molecular Weight : 270.14 g/mol

- CAS Number : 868755-79-7

- MDL Number : MFCD08435855

- IUPAC Name : 2-(4-(furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a boronic acid derivative. Boronic acids are known for their ability to interact with various biomolecules and have been studied extensively for their pharmacological properties.

- Enzyme Inhibition : Boronic acids can act as inhibitors of serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues.

- Anticancer Properties : Some studies suggest that compounds containing boron can induce apoptosis in cancer cells and inhibit tumor growth.

- Antimicrobial Activity : There is evidence indicating that certain boron-containing compounds exhibit antimicrobial properties against various pathogens.

Case Studies

- Anticancer Activity : A study investigated the effects of boronic acid derivatives on cancer cell lines. Results indicated that 2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane significantly reduced cell viability in breast cancer cells (MCF-7) by inducing apoptosis through caspase activation .

- Enzyme Interaction : Research demonstrated that this compound effectively inhibited the enzyme β-lactamase in bacterial strains, suggesting its potential as a co-formulant in antibiotic therapies .

- Antimicrobial Effects : In vitro tests showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H19BO3 |

| Molecular Weight | 270.14 g/mol |

| CAS Number | 868755-79-7 |

| Purity | ≥95% |

| Solubility | Soluble in organic solvents |

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via transition-metal-catalyzed coupling reactions. A Rh/C catalyst in ethanol at room temperature under hydrogenation conditions yields the product with high efficiency (89% yield). Key steps include:

- Reacting furan-containing precursors with boronic ester intermediates.

- Purification via column chromatography using hexane/ethyl acetate gradients.

- Validation by , , and NMR to confirm structural integrity .

Q. What characterization techniques are essential for confirming the structure of this boronic ester?

- NMR Spectroscopy : NMR (e.g., aromatic protons at δ 7.5–8.0 ppm, furan protons at δ 6.3–6.5 ppm), NMR (quaternary carbons adjacent to boron at ~85 ppm), and NMR (broad peak at ~30 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., CHBO, calculated 270.135 g/mol) .

- Infrared (IR) Spectroscopy : B-O stretching vibrations at ~1350 cm .

Q. What are the primary applications of this compound in academic research?

- Suzuki-Miyaura Cross-Coupling : As a boronic ester partner for synthesizing biaryl structures in drug discovery (e.g., antimalarial quinolones) .

- Electrophotocatalysis : As a substrate in reductive coupling reactions under light/electricity dual conditions .

- Materials Science : Building block for electroluminescent oligothiophenes in organic electronics .

Q. What safety precautions are recommended when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential boronic acid release.

- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Catalyst Screening : Rh/C outperforms Pd/C in reducing side products (e.g., HOBpin formation drops from 18% to 4%) .

- Solvent Effects : Ethanol enhances solubility and stabilizes intermediates compared to non-polar solvents like hexane .

- Temperature Control : Room temperature minimizes decomposition; elevated temperatures (60°C) may accelerate side reactions .

Q. How should researchers address contradictory catalytic data (e.g., HOBpin formation with Pd/C vs. Rh/C)?

- Mechanistic Analysis : Pd/C may promote protodeboronation due to acidic byproducts, whereas Rh/C facilitates cleaner hydrogenolysis.

- Quantitative Monitoring : Use NMR to track HOBpin formation and adjust catalyst loading or reaction time .

- Table 1 : Catalyst Comparison

| Catalyst | HOBpin Yield | Reaction Time |

|---|---|---|

| Pd/C | 18% | 6 hours |

| Rh/C | 4% | 12.5 hours |

Q. What mechanistic insights exist for its role in nickel-catalyzed reductive alkylation?

- The boronic ester acts as an electrophilic partner, transferring the aryl group to nickel intermediates. Key steps:

Oxidative addition of aryl halides to Ni(0).

Transmetallation with the boronic ester.

Reductive elimination to form C–C bonds.

Q. How do solvent choices impact reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.